Cytotoxic Potency Against Cancer Cell Lines Relative to Etoposide Standard
In the foundational SAR study of novel urea derivatives of pyrimidine-pyrazole, compounds bearing optimized substituents (e.g., 3,5-dinitro and 3,4,5-trimethoxy) demonstrated cytotoxicity significantly greater than the standard Etoposide against a panel of cancer cell lines [1]. While the precise IC50 of 1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(o-tolyl)urea is not individually reported in this study, the class-level evidence establishes that the o-tolyl urea scaffold can be engineered to surpass benchmark chemotherapeutics. For procurement decisions, this compound serves as a scaffold that, with appropriate substitution, has been shown to achieve a potency gain over Etoposide of up to 10-fold in the most active congeners [1].
| Evidence Dimension | In vitro cytotoxicity (GI50) against cancer cell lines |
|---|---|
| Target Compound Data | Not individually quantified in public domain; class maximum potency ~0.553 µM GI50 for optimized pyrazolopyrimidine urea derivatives [2] |
| Comparator Or Baseline | Etoposide (standard chemotherapy); representative class compounds with 3,5-dinitro substitution showed >10-fold lower GI50 |
| Quantified Difference | Potential for >10-fold improvement over Etoposide based on scaffold optimization (class-level) |
| Conditions | National Cancer Institute (NCI) 60-cell-line panel; 48 h continuous exposure; sulforhodamine B assay [1] |
Why This Matters
Procurement of this scaffold enables head-to-head benchmarking against Etoposide and exploration of substitution-dependent potency gains critical for lead optimization.
- [1] Cherukumalli, P. K. R., Tadiboina, B. R., Gulipalli, K. C., Bodige, S., Badavath, V. N., Sridhar, G., & Gangarapu, K. (2022). Design and synthesis of novel urea derivatives of pyrimidine-pyrazoles as anticancer agents. Journal of Molecular Structure, 1251, 131937. DOI: 10.1016/j.molstruc.2021.131937 View Source
- [2] Kassab, A. E., Gedawy, E. M., El-Malah, A. A., Abdelghany, T. M., & Abdel-Aziz, H. A. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. Archiv der Pharmazie, 353(4), e1900319. DOI: 10.1002/ardp.201900319 View Source
